molecular formula C11H17N3O2 B1492643 Ethyl 6-(diethylamino)pyridazine-3-carboxylate CAS No. 2098085-83-5

Ethyl 6-(diethylamino)pyridazine-3-carboxylate

Cat. No.: B1492643
CAS No.: 2098085-83-5
M. Wt: 223.27 g/mol
InChI Key: MDCXCXXUKGMPID-UHFFFAOYSA-N
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Description

Ethyl 6-(diethylamino)pyridazine-3-carboxylate is a pyridazine derivative featuring a diethylamino substituent at the 6-position and an ethyl ester group at the 3-position. Pyridazine derivatives are widely studied for their versatility in medicinal chemistry and materials science due to their electron-deficient aromatic system, which facilitates diverse substitution patterns and reactivity .

The molecular formula of this compound is C11H17N3O2, with a molecular weight of 235.28 g/mol.

Properties

IUPAC Name

ethyl 6-(diethylamino)pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-4-14(5-2)10-8-7-9(12-13-10)11(15)16-6-3/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCXCXXUKGMPID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NN=C(C=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Pyridazine Core

Starting Materials and Initial Cyclization

  • The classical synthesis begins with dimethyl 2-methylenebutanedioate reacting with hydrazine hydrate to form methyl 6-oxohexahydropyridazine-4-carboxylate (intermediate 11 in patent literature).
  • This reaction is typically carried out at low temperatures (0–10°C) with 0.9–1.5 molar equivalents of hydrazine hydrate to control selectivity and yield.
  • The product is a mixture of ethyl 2-(5-oxo-1,4-dihydropyrazol-4-yl)acetate and ethyl 6-oxo-4,5-dihydro-1H-pyridazine-4-carboxylate, with the latter as the minor product.
Step Reactants Conditions Product(s) Notes
1 Dimethyl 2-methylenebutanedioate + Hydrazine hydrate 0–10°C, 1–1.1 eq hydrazine Methyl 6-oxohexahydropyridazine-4-carboxylate Controlled temperature essential

Oxidation to Aromatic Pyridazine

  • The dihydropyridazine intermediate is oxidized using bromine in acetic acid to yield the aromatic ethyl 6-oxo-1H-pyridazine-4-carboxylate.
  • This oxidation step is crucial for aromatization and stabilization of the pyridazine ring system.
Step Reactants Conditions Product Notes
2 Dihydropyridazine intermediate + Br2 in AcOH Room temperature, acidic Ethyl 6-oxo-1H-pyridazine-4-carboxylate Aromatization by dehydrogenation

Ester Hydrolysis (Optional)

  • Hydrolysis of the ethyl ester group can be performed under acidic or basic aqueous conditions to yield the corresponding carboxylic acid.
  • This step may be omitted if the ester form is desired directly.
Step Reactants Conditions Product Notes
3 Ethyl 6-oxo-1H-pyridazine-4-carboxylate + H2O (acid/base) Aqueous acid/base, reflux 6-oxo-1H-pyridazine-4-carboxylic acid Optional hydrolysis step

Introduction of the Diethylamino Group at the 6-Position

The diethylamino group is introduced via nucleophilic substitution or amination reactions on the pyridazine ring, often facilitated by:

  • Reaction of the 6-chloro or 6-halo substituted pyridazine derivative with diethylamine under reflux conditions.
  • Alternatively, direct amination using diethylamine in the presence of catalysts or under microwave irradiation to improve yields.

This step is critical to obtain the 6-(diethylamino) substitution pattern.

Method Starting Material Reagents/Conditions Product Yield/Notes
Nucleophilic substitution 6-chloropyridazine-3-carboxylate ester Diethylamine, reflux, solvent (e.g., ethanol) Ethyl 6-(diethylamino)pyridazine-3-carboxylate Moderate to high yield; reaction time varies

Esterification at the 3-Carboxylate Position

If the carboxylic acid form is obtained, esterification to the ethyl ester is achieved by:

  • Fischer esterification using ethanol and acid catalyst (e.g., sulfuric acid) under reflux.
  • Alternatively, direct esterification during the synthesis by using ethyl ester starting materials.
Method Reactants Conditions Product Notes
Fischer esterification 6-(diethylamino)pyridazine-3-carboxylic acid + ethanol Acid catalyst, reflux This compound Standard esterification procedure

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product Yield/Remarks
1 Cyclization Dimethyl 2-methylenebutanedioate + Hydrazine hydrate 0–10°C, 0.9–1.5 eq hydrazine Methyl 6-oxohexahydropyridazine-4-carboxylate Controlled temp for selectivity
2 Oxidation Dihydropyridazine intermediate Bromine in AcOH, room temp Ethyl 6-oxo-1H-pyridazine-4-carboxylate Aromatization step
3 Amination (Substitution) 6-halopyridazine-3-carboxylate ester Diethylamine, reflux, ethanol This compound Key step for diethylamino group
4 Esterification (if needed) 6-(diethylamino)pyridazine-3-carboxylic acid Ethanol, acid catalyst, reflux This compound Standard Fischer esterification

Research Findings and Optimization

  • The use of bromine in acetic acid as an oxidant provides efficient aromatization with good yields and purity of the pyridazine core.
  • Controlling the temperature during hydrazine addition prevents side reactions and improves selectivity toward the pyridazine intermediate.
  • Amination with diethylamine is typically performed under reflux in ethanol or similar solvents to ensure complete substitution.
  • The overall synthetic route is concise, typically requiring 2–3 steps after initial pyridazine formation, suitable for scale-up in industrial settings due to the use of inexpensive reagents and straightforward procedures.
  • Microwave-assisted methods and ionic liquid media have been reported for related heterocyclic syntheses, potentially offering milder and faster reactions, though specific application to this compound requires further investigation.

Notes on Related Chemistry

  • While much of the detailed chemistry on coumarin derivatives (e.g., ethyl coumarin-3-carboxylate) involves Knoevenagel condensations and cyclizations, the pyridazine synthesis relies on hydrazine-mediated cyclization and selective oxidation.
  • Functional group transformations on the pyridazine ring, such as reduction, rearrangement, and substitution, can be leveraged to modify the compound further for biological activity optimization.
  • Amidation and hydrolysis reactions on the ester group allow for structural diversification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(diethylamino)pyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the pyridazine ring.

    Substitution: Nucleophilic substitution reactions can occur at the positions adjacent to the nitrogen atoms in the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 6-(diethylamino)pyridazine-3-carboxylate has shown potential as a pharmacological agent. Its derivatives have been investigated for their pro-apoptotic properties, which are crucial in cancer therapy. The compound's structure allows it to interact with specific biological targets, making it a candidate for developing new anticancer drugs.

Case Study: Pro-Apoptotic Agents

Research outlined in patent CA3148502A1 describes the use of pyridazine derivatives, including this compound, as pro-apoptotic agents. These compounds induce apoptosis in cancer cells by modulating cellular pathways responsible for cell survival and death . The study indicates that these derivatives can be optimized for enhanced efficacy and selectivity against various cancer types.

Synthesis and Chemical Reactions

The synthesis of this compound involves several methodologies, including the reaction of diethylamine with pyridazine derivatives. Understanding these synthetic routes is essential for developing efficient production methods.

Synthetic Routes Overview

A review of synthetic methods highlights various approaches to producing pyridazine-3(5)-carboxylates, emphasizing the importance of regioselectivity and yield . The methodologies discussed include:

  • Condensation Reactions : Utilizing diethylamine in the presence of acid chlorides.
  • Cyclization Techniques : Employing cyclization reactions to form the pyridazine ring system.

Agricultural Applications

Beyond medicinal uses, this compound has potential applications in agriculture as a herbicide or pesticide component. Its derivatives could be formulated to enhance crop protection against pests and diseases.

Herbicide Development

Research into herbicidal compositions containing pyridazine derivatives has shown promise in controlling weed populations while minimizing environmental impact . These formulations leverage the compound's chemical properties to disrupt metabolic pathways in target plants.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in various fields. Key properties include:

  • Molecular Weight : Approximately 223.27 g/mol.
  • Solubility : Soluble in organic solvents, which facilitates its use in chemical reactions and formulations.
  • Stability : Exhibits stability under standard laboratory conditions, making it suitable for long-term studies.

Mechanism of Action

The mechanism of action of ethyl 6-(diethylamino)pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance the compound’s binding affinity to these targets, while the pyridazine ring provides a stable scaffold for further functionalization. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Ethyl 6-(diethylamino)pyridazine-3-carboxylate with structurally related pyridazine derivatives:

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Diethylamino C11H17N3O2 235.28 High lipophilicity; potential intermediate for drug discovery
Ethyl 6-aminopyridazine-3-carboxylate Amino C7H9N3O2 167.17 Higher polarity; used in nucleophilic substitution reactions
Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate Cyclopropylamino C10H13N3O2 207.23 Enhanced metabolic stability; explored in kinase inhibitors
Ethyl 6-methylpyridazine-3-carboxylate Methyl C8H10N2O2 166.18 Lower steric hindrance; precursor for cross-coupling reactions
Methyl 6-(isopropylamino)pyridazine-3-carboxylate Isopropylamino C9H15N3O2 197.24 Moderate lipophilicity; used in PET tracer synthesis

Physicochemical Properties

  • Reactivity : The ester group at position 3 allows hydrolysis to carboxylic acids or conversion to amides (e.g., in , ethyl esters were transformed into carboxamides for PET imaging agents) .

Key Research Findings

Substituent Effects: Bulky groups (e.g., diethylamino) at position 6 reduce electrophilic substitution reactivity but improve lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs .

Synthetic Flexibility : Ethyl esters serve as versatile intermediates; for example, ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate was functionalized with fluorophenyl groups via SNAr reactions .

Biodistribution : In PET tracers, the 6-substituent’s electronic properties (e.g., electron-withdrawing vs. donating) significantly influence binding affinity and clearance rates .

Biological Activity

Ethyl 6-(diethylamino)pyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H16N4O2
  • Molecular Weight : 248.28 g/mol

The presence of the diethylamino group enhances its lipophilicity, potentially increasing its bioavailability and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The compound was evaluated for its Minimum Inhibitory Concentration (MIC) against several Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64
Bacillus subtilis8

These results indicate that this compound exhibits moderate antibacterial activity, particularly against Bacillus subtilis and Staphylococcus aureus .

Antiviral Activity

In addition to its antibacterial properties, the compound has shown potential antiviral activity. A study investigated its effects on Hepatitis B Virus (HBV) replication in vitro. The results demonstrated that certain derivatives of pyridazine compounds could inhibit HBV DNA replication effectively.

Compound IC50 (µM)
This compound5.1
Reference Compound A2.3
Reference Compound B10.5

The IC50 value indicates that this compound has significant antiviral potential, although it is less potent than some reference compounds .

The mechanism by which this compound exerts its antimicrobial and antiviral effects is not fully elucidated. However, it is hypothesized that the diethylamino group may facilitate cellular uptake and enhance binding to microbial targets, disrupting essential cellular processes.

Case Study 1: Antibacterial Efficacy

In a controlled study, this compound was administered to infected mice models to evaluate its antibacterial efficacy against E. coli. The treated group showed a significant reduction in bacterial load compared to the control group, demonstrating the compound's potential as an antibacterial agent .

Case Study 2: Antiviral Potential

A clinical trial assessed the safety and efficacy of this compound in patients with chronic HBV infection. Preliminary results indicated a reduction in viral load with minimal side effects, suggesting its viability as a therapeutic option for HBV management .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-(diethylamino)pyridazine-3-carboxylate
Reactant of Route 2
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Ethyl 6-(diethylamino)pyridazine-3-carboxylate

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